3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown broad-spectrum antibacterial activity , suggesting that they may target key enzymes or proteins in bacterial cells.
Mode of Action
Given its antimicrobial activity , it can be inferred that it likely interacts with its targets in a way that inhibits their function, leading to the death of the bacterial cells.
Biochemical Pathways
Considering its antimicrobial activity , it’s plausible that it disrupts essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.
Biochemical Analysis
Biochemical Properties
It has been found to have broad spectrum antibacterial activity and reasonable antifungal activity
Cellular Effects
It has been found to have antimicrobial activity, suggesting that it may influence cell function in bacteria and fungi
Molecular Mechanism
It is known to have antimicrobial activity, suggesting that it may interact with biomolecules in bacteria and fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is facilitated by the presence of a base, such as sodium methoxide in butanol, which promotes the cyclization process . Another method involves the use of dicationic molten salts as catalysts, which provide an environmentally friendly and efficient approach to synthesizing pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the Gould-Jacobs reaction, which is a well-established method for producing pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antitumor activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds have been identified as potent inhibitors of certain kinases, making them potential therapeutic agents for various diseases.
Uniqueness
3-[3-(morpholin-4-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its combination of a morpholine ring and a pyrido[2,3-d]pyrimidine core provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-13-11-3-1-4-15-12(11)16-14(21)18(13)6-2-5-17-7-9-20-10-8-17/h1,3-4H,2,5-10H2,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJMFQTNPPJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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